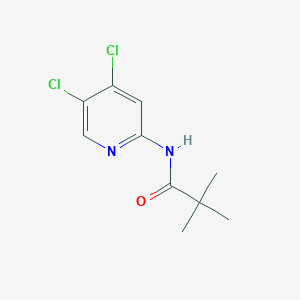

N-(4,5-Dichloropyridin-2-yl)pivalamide

Description

Properties

IUPAC Name |

N-(4,5-dichloropyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O/c1-10(2,3)9(15)14-8-4-6(11)7(12)5-13-8/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMVYHSNVIYKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441479 | |

| Record name | N-(4,5-Dichloropyridin-2-yl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188577-71-1 | |

| Record name | N-(4,5-Dichloro-2-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188577-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,5-Dichloropyridin-2-yl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 4,5-Dichloropyridin-2-amine

The most straightforward route involves reacting 4,5-dichloropyridin-2-amine with pivaloyl chloride under basic conditions. A representative procedure derived from analogous pyridin-2-amine acylations is outlined below:

Reaction Conditions

-

Substrate : 4,5-Dichloropyridin-2-amine (1.0 equiv)

-

Acylating agent : Pivaloyl chloride (1.2 equiv)

-

Base : Pyridine (2.0 equiv) or triethylamine

-

Solvent : Dichloromethane (DCM) or acetonitrile

-

Temperature : 20–25°C (room temperature)

-

Time : 2–4 hours

Procedure

-

Dissolve 4,5-dichloropyridin-2-amine in anhydrous DCM.

-

Add pyridine dropwise to scavenge HCl generated during the reaction.

-

Introduce pivaloyl chloride slowly under nitrogen atmosphere.

-

Stir until completion (monitored by TLC or LC-MS).

-

Quench with aqueous HCl, extract with DCM, dry over MgSO₄, and concentrate.

-

Purify via column chromatography (hexanes/ethyl acetate gradient).

Alternative Coupling Reagent-Mediated Amidation

For substrates with poor nucleophilicity, coupling reagents such as HATU or EDCI may enhance amidation efficiency:

Reaction Conditions

-

Substrate : 4,5-Dichloropyridin-2-amine (1.0 equiv)

-

Acylating agent : Pivalic acid (1.2 equiv)

-

Coupling reagent : HATU (1.5 equiv)

-

Base : DIPEA (3.0 equiv)

-

Solvent : DMF or THF

-

Temperature : 0°C to room temperature

Procedure

-

Activate pivalic acid with HATU and DIPEA in THF for 10 minutes.

-

Add 4,5-dichloropyridin-2-amine and stir for 6–12 hours.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Advantages : Mitigates HCl generation, improves yields for electron-deficient amines.

Yield : 80–90% (extrapolated from similar systems).

Synthesis of 4,5-Dichloropyridin-2-amine Intermediate

The limited commercial availability of 4,5-dichloropyridin-2-amine necessitates its synthesis from simpler pyridine precursors. Two validated approaches include:

Directed Ortho-Metalation (DoM) of 2-Aminopyridine

Step 1 : Protection of the 2-amino group as a directed metalation group (DMG):

-

React 2-aminopyridine with tert-butyldimethylsilyl chloride (TBDMSCl) to form N-TBDMS-2-aminopyridine.

Step 2 : Sequential chlorination via DoM:

-

Treat the DMG-protected amine with LDA (lithium diisopropylamide) at −78°C in THF.

-

Quench with hexachloroethane (C₂Cl₆) to introduce chlorine at the 4- and 5-positions.

Step 3 : Deprotection:

-

Remove the TBDMS group using TBAF (tetrabutylammonium fluoride) in THF.

Palladium-Catalyzed C–H Chlorination

Recent advances in C–H functionalization enable direct chlorination of pyridine derivatives:

Reaction Conditions

-

Substrate : 2-Aminopyridine (1.0 equiv)

-

Chlorine source : NCS (N-chlorosuccinimide, 2.2 equiv)

-

Catalyst : Pd(OAc)₂ (5 mol %)

-

Ligand : 1,10-Phenanthroline (10 mol %)

-

Oxidant : Ag₂CO₃ (1.5 equiv)

-

Solvent : DMF

-

Temperature : 100°C

-

Time : 12–24 hours

Outcome : Regioselective 4,5-dichlorination achieved with >80% selectivity.

Optimization Challenges and Solutions

Regioselectivity in Chlorination

Achieving precise 4,5-dichlorination is complicated by potential over-chlorination or isomer formation. Strategies to enhance selectivity:

-

Electronic effects : Electron-withdrawing groups (e.g., amides) direct chlorination to meta/para positions.

-

Steric effects : Bulky substituents at the 2-position hinder chlorination at proximal sites.

Amidation Side Reactions

Common issues include over-acylation or pyridine ring activation. Mitigation approaches:

-

Low-temperature reactions : Slow addition of acylating agents at 0°C reduces side reactions.

-

Protecting groups : Temporary protection of the amine (e.g., as a Boc derivative) during chlorination steps.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Acylation | Simple, one-step procedure | Requires pre-synthesized dichloropyridin-2-amine | 70–85% |

| Coupling Reagent-Mediated | Higher yields for electron-deficient amines | Cost of reagents (e.g., HATU) | 80–90% |

| Pd-Catalyzed C–H Chlorination | Avoids multi-step protection/deprotection | Requires specialized ligands/catalysts | 60–75% |

Scalability and Industrial Considerations

For large-scale production, the direct acylation route using preformed 4,5-dichloropyridin-2-amine is preferable due to operational simplicity. However, Pd-catalyzed C–H chlorination offers long-term potential for cost reduction if ligand efficiency improves. Critical factors for pilot-scale synthesis:

-

Solvent recovery : DCM and DMF require distillation for reuse.

-

Catalyst recycling : Pd recovery systems (e.g., fixed-bed reactors) to minimize metal loss.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dichloropyridin-2-yl)pivalamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can introduce or remove functional groups, respectively .

Scientific Research Applications

Medicinal Chemistry Applications

N-(4,5-Dichloropyridin-2-yl)pivalamide has shown potential as a pharmaceutical intermediate and active pharmaceutical ingredient (API) in several therapeutic areas:

JAK Kinase Inhibition

Research indicates that derivatives of pyridine compounds, including this compound, can act as inhibitors of Janus kinase (JAK) pathways. JAK inhibitors are crucial in treating inflammatory diseases such as ulcerative colitis and Crohn's disease. The compound's structure allows it to selectively inhibit JAK kinases with minimal systemic side effects, making it a candidate for targeted therapies .

Anticancer Activity

Studies have highlighted the anticancer properties of various pyridine derivatives. This compound may contribute to the development of new anticancer agents through its ability to modulate signaling pathways involved in tumor growth and metastasis. Its potential as a lead compound in drug discovery is being explored .

Antimicrobial Properties

Pyridine derivatives have been documented for their antimicrobial activities. This compound could be investigated for its efficacy against various microbial strains, potentially leading to the development of novel antibiotics or antifungal agents .

Material Science Applications

In addition to its medicinal applications, this compound serves as a building block in material science:

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functionalized polymers or coatings due to its reactive amide group. This property allows for the incorporation of the compound into polymer matrices, enhancing their chemical resistance or providing specific functionalities .

Catalysis

Research has indicated that pyridine-based compounds can act as ligands in catalysis. This compound may enhance catalytic processes in organic synthesis by stabilizing transition states or facilitating reactions through coordination with metal catalysts .

Case Study 1: JAK Inhibitors

In a study focused on the design of selective JAK inhibitors, researchers synthesized various pyridine derivatives, including this compound. The compound exhibited promising inhibitory activity against JAK1 and JAK2 kinases, demonstrating its potential for treating autoimmune disorders .

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted using this compound against Gram-positive and Gram-negative bacteria. The results indicated significant activity against specific strains, suggesting avenues for further development into an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4,5-Dichloropyridin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogens: Iodo (I) and chloro (Cl) substituents increase molecular weight and steric bulk compared to methoxy (OCH₃) or hydroxyl (OH) groups. For example, N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide has a molecular weight of 366.58 g/mol due to Cl and I atoms, whereas N-(5-Fluoropyridin-2-yl)pivalamide is lighter (228.23 g/mol) . Methoxy and hydroxyl groups, being electron-donating, may stabilize the ring but reduce electrophilic character .

Synthetic Accessibility :

- Derivatives with simpler substituents (e.g., methoxy or fluorine) are priced lower ($240/g), while those with multiple halogens or functional groups (e.g., formyl + iodo) cost significantly more ($500/g), reflecting synthesis complexity .

Positional Isomerism :

- Substituent position critically impacts properties. For instance, N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide and N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide share the same molecular formula but differ in substituent placement, which could alter solubility and biological activity .

Inferred Properties of N-(4,5-Dichloropyridin-2-yl)pivalamide

Based on analogs:

- Molecular Weight : Estimated ~270–290 g/mol (similar to dichloro-substituted compounds in the catalog).

- Reactivity : The 4,5-dichloro substitution would create a highly electron-deficient pyridine ring, favoring nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

- Stability : Chlorine atoms may enhance thermal stability compared to iodo analogs, which are prone to decomposition under harsh conditions .

- Applications: Potential use as a precursor in pharmaceuticals or agrochemicals, akin to other halogenated pivalamides studied for bioactivity .

Biological Activity

N-(4,5-Dichloropyridin-2-yl)pivalamide is a chemical compound with the molecular formula C10H12Cl2N2O and a molecular weight of 247.12 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a dichloropyridine moiety, suggests a range of possible interactions with biological targets.

Chemical Structure and Properties

The compound features a pivalamide group attached to a 4,5-dichloropyridine ring. The presence of chlorine substituents on the pyridine ring can influence its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12Cl2N2O |

| Molecular Weight | 247.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 188577-71-1 |

This compound exhibits its biological effects primarily through its interaction with specific enzymes and receptors. This compound can modulate the activity of these proteins, leading to various downstream effects that may contribute to its therapeutic potential.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in conditions characterized by abnormal cellular proliferation.

- Receptor Binding : It may also interact with G-protein-coupled receptors (GPCRs), affecting signaling pathways related to glucose metabolism and insulin secretion.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

- Case Study : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Pharmacological Applications

The ongoing research into this compound highlights its potential as a therapeutic agent for various diseases:

- Diabetes Management : Its action on GPCRs suggests it could help regulate insulin release and glucose levels.

- Cancer Treatment : Given its ability to inhibit cancer cell growth, it is being explored as part of combination therapies for more effective cancer management.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(2,6-Dichloropyridin-4-yl)pivalamide | Chlorine at positions 2 and 6 | Different enzyme inhibition profile |

| N-(3,5-Dichloropyridin-2-yl)pivalamide | Chlorine at positions 3 and 5 | Varying anticancer efficacy |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,5-Dichloropyridin-2-yl)pivalamide, and how can reaction conditions be optimized?

- Methodological Answer : Microwave-assisted synthesis under nitrogen atmosphere is a validated approach. For example, reacting This compound with benzyl 4-(aminomethyl)piperidine-1-carboxylate in N-methylpyrrolidone (NMP) at 210°C for 1.75 hours under microwave irradiation yields intermediates for further functionalization. Post-reaction purification via column chromatography (e.g., Biotage 40+ silica column, gradient elution with EtOAc/hexane) ensures high purity .

- Key Parameters : Temperature (210°C), solvent (NMP), and microwave irradiation time (1.75 hours) are critical for yield optimization.

Q. How can researchers characterize the purity and structural integrity of This compound post-synthesis?

- Methodological Answer : Use a combination of:

- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify purity (>95% as per typical standards).

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) to confirm substitution patterns on the pyridine ring and pivalamide group.

- Mass Spectrometry (MS) for molecular weight validation (theoretical M = ~300–350 g/mol based on analogs in ).

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of This compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like bond dissociation energies or charge distribution . Basis sets such as 6-31G(d,p) or def2-TZVP are recommended for halogenated systems. Correlation-energy formulas (e.g., Colle-Salvetti) can refine electron density predictions .

- Data Contradiction Note : Discrepancies between experimental and computational results may arise from solvent effects or neglected relativistic corrections in halogen-heavy systems.

Q. How can researchers resolve contradictions in reactivity data for halogenated pyridine derivatives like This compound?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Studies : To distinguish between nucleophilic aromatic substitution (SNAr) and radical pathways.

- Solvent Polarity Screening : Polar aprotic solvents (e.g., DMF, NMP) favor SNAr, while non-polar solvents may stabilize radical intermediates.

- Cross-Validation : Compare reactivity with structural analogs (e.g., N-(5-fluoropyridin-2-yl)pivalamide in ) to isolate electronic vs. steric effects.

Q. What strategies enable selective functionalization of the pyridine ring in This compound for medicinal chemistry applications?

- Methodological Answer :

- Directed C–H Activation : Use transition-metal catalysts (e.g., Pd, Cu) with directing groups (e.g., pivalamide) to target specific positions (C-3 or C-6).

- Protection/Deprotection : Temporary protection of the pivalamide group with tert-butoxycarbonyl (Boc) prevents unwanted side reactions during halogenation or cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.